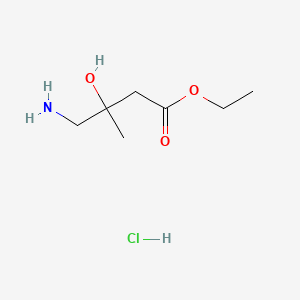

盐酸4-氨基-3-羟基-3-甲基丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as enantiomerically pure α-hydroxy and α-amino acid esters, has been described using ethyl 2,4-dioxo-4-phenylbutyrate as a starting material. The process involves a Pt-cinchona catalyzed enantioselective hydrogenation followed by enrichment via crystallization to prepare homophenylalanine derivatives on a large scale . Although this does not directly describe the synthesis of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride, the methods used could potentially be adapted for its synthesis, considering the structural similarities as both are α-amino acid esters.

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride would include an ethyl ester group, a hydroxyl group, an amino group, and a tertiary butyl group as part of its core structure. The presence of both amino and hydroxyl groups suggests that this compound could participate in hydrogen bonding and could exhibit chirality, which is important for its biological activity and synthesis.

Chemical Reactions Analysis

While the specific chemical reactions of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride are not detailed in the provided papers, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate is discussed. This synthesis is performed in a biphasic system using l-glutamine, d-xylose, and β-cyclodextrin to improve the biocatalytic efficiency and yield of the reaction without the need for NAD(+) . This suggests that similar conditions and additives could potentially be used to optimize the synthesis of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride can be inferred to some extent from the properties of related compounds. For instance, the presence of an ethyl ester group would contribute to its solubility in organic solvents, while the hydroxyl and amino groups could affect its solubility in water and its ability to form salts, such as the hydrochloride salt. The chirality of the molecule would also be an important consideration in its physical properties, such as optical rotation, and in its chemical reactivity, particularly in enantioselective synthesis .

科学研究应用

在葡萄酒化学中的应用

2-羟基-3-甲基丁酸乙酯已被确定为葡萄酒中乳酸菌酯酶活性的潜在标记物。它主要以R对映异构体存在于红葡萄酒和白葡萄酒中。有趣的是,它在葡萄酒中的浓度低于检测阈值,表明对红葡萄酒的果味香气没有显着直接影响。本研究提供了对该化合物在葡萄酒中的对映异构体分布和感官特征的见解(Gammacurta 等人,2018)。

在有机化学中的应用

该化合物参与了串联开环和肟化过程等化学反应。在一项研究中,它转化为 2- [氨基(羟基亚氨基)甲基]-3-芳基-5-(羟基亚氨基)-5-芳基戊酸乙酯,展示了其在有机合成中的多功能性(Saravanan 等人,2007)。

生物催化和生物合成

该化合物一直是生物催化研究的重点,特别是在光学纯 (S)-4-氯-3-羟基丁酸乙酯的生物合成中。该酯是用于生产手性药物(如他汀类药物)的对映纯中间体的先驱物。已经确定了具有前景的新型羰基还原酶,用于以高对映过量生产这种酯(Ye 等人,2011)。

热解动力学

已经研究了 3-羟基-3-甲基丁酸乙酯的热解动力学,提供了对其分解过程中涉及的化学过程的见解。确定的主要消除产物包括丙酮和乙酸乙酯,表明在材料科学或环境化学中具有潜在应用(Dominguez 等人,1996)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.

属性

IUPAC Name |

ethyl 4-amino-3-hydroxy-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-11-6(9)4-7(2,10)5-8;/h10H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFPAZXHVNDNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)